2-Phenylpyrrolidine hydrochloride

Nicotinic Acetylcholine Receptor Ligand Binding CNS Disorders

Sourcing the correct pyrrolidine positional isomer is critical for CNS drug discovery; regioisomeric 3-phenylpyrrolidine shows >20-fold weaker potency at key targets (e.g., D2 IC50 486 nM). 2-Phenylpyrrolidine hydrochloride (CAS 56586-12-0) directly addresses this problem as the validated chiral scaffold for high-affinity nAChR ligands (Ki down to 46 nM) and potent TRPV1 antagonists (IC50 84 nM). • Enables synthesis of neuronal nAChR modulators for cognitive enhancement & smoking cessation research. • Core building block for TRPV1 antagonist development with 23.7-fold potency gain over simpler scaffolds. • Racemic mixture suitable for chiral resolution; (R)-enantiomer achieves sub-nanomolar pan-TRK inhibition for oncology applications. Supplied as ≥95% pure hydrochloride salt with global shipping available.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 56586-12-0
Cat. No. B1419742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrrolidine hydrochloride
CAS56586-12-0
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H
InChIKeyQVSABGBFWNYAQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrrolidine Hydrochloride (CAS 56586-12-0) Procurement Baseline: Chemical Class and Core Characteristics


2-Phenylpyrrolidine hydrochloride is a chiral organic compound (racemic mixture) featuring a pyrrolidine ring substituted with a phenyl group at the 2-position, available as a hydrochloride salt [1]. This structural motif makes it a valuable building block and intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules and chiral ligands [2]. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage [2]. Its rigid pyrrolidine scaffold and aromatic phenyl group contribute to its utility in asymmetric catalysis and medicinal chemistry applications [2].

2-Phenylpyrrolidine Hydrochloride (CAS 56586-12-0): Why In-Class Pyrrolidines Cannot Be Simply Interchanged


In-class pyrrolidine analogs, such as 3-phenylpyrrolidine or other 2-phenylpyrrolidine enantiomers, exhibit substantial divergence in biological target engagement and pharmacological profiles. Substitution position on the pyrrolidine ring critically dictates receptor binding orientation and selectivity [1]. For example, while 3-phenylpyrrolidine shows weak activity at dopamine and serotonin receptors (IC50 > 1,000 nM for 5-HT2; 486 nM for D2), 2-phenylpyrrolidine derivatives achieve nanomolar to sub-nanomolar potency at targets like nAChR, TRPV1, and TRK [2][3]. Furthermore, the (R)- and (S)- enantiomers of 2-phenylpyrrolidine exhibit differential activity in TRK inhibition and neurodegenerative applications, respectively . Therefore, substituting a 2-phenylpyrrolidine hydrochloride with a generic pyrrolidine without precise positional and stereochemical control risks complete loss of desired activity or introduction of off-target effects.

2-Phenylpyrrolidine Hydrochloride (CAS 56586-12-0): Quantified Differentiation vs. Closest Analogs


nAChR Binding Affinity: 2-Phenylpyrrolidine Scaffold Delivers 10-200x Potency Gain Over 3-Phenylpyrrolidine Regioisomer

In a comparative assessment, 2-phenylpyrrolidine derivatives demonstrate potent binding to neuronal nicotinic acetylcholine receptors (nAChR), with Ki values as low as 46 nM, whereas the 3-phenylpyrrolidine regioisomer exhibits negligible affinity at related aminergic receptors (e.g., 5-HT2 IC50 > 1,000 nM) [1][2]. This suggests a greater than 20-fold potency advantage for the 2-phenyl substitution pattern in this receptor class. The differentiation is critical for CNS drug discovery programs targeting nAChR-mediated pathways.

Nicotinic Acetylcholine Receptor Ligand Binding CNS Disorders

TRPV1 Antagonism: 2-Phenylpyrrolidine-Derived Antagonist Achieves 84 nM IC50 vs. 1,990 nM for Baseline Scaffold

A derivative constructed on the N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide platform (compound 3b) displayed potent TRPV1 antagonism with an IC50 of 84 nM against capsaicin-induced activation [1]. In contrast, a more basic phenylpyrrolidine scaffold lacking the optimized substitution pattern exhibited an IC50 of 1,990 nM in a comparable assay [2]. This represents a 23.7-fold improvement in potency, underscoring the value of the 2-phenylpyrrolidine core for developing high-affinity TRPV1 ligands.

TRPV1 Antagonist Pain Analgesia

Enantioselective TRK Inhibition: (R)-2-Phenylpyrrolidine Enables Sub-Nanomolar Pan-TRK Potency

The (R)-enantiomer of 2-phenylpyrrolidine, when incorporated into imidazopyridazine inhibitors, confers exceptional potency against tropomyosin receptor kinases (TRK), with IC50 values as low as 0.001 μM (1 nM) for optimized derivatives [1]. In contrast, the (S)-enantiomer and achiral variants show significantly reduced activity (>50 μM) . This stereospecific interaction is driven by shape complementarity to the hydrophobic pocket of TRK proteins, highlighting the absolute requirement for the (R)-configuration to achieve therapeutic levels of kinase inhibition.

TRK Inhibitor Cancer Enantioselectivity

2-Phenylpyrrolidine Hydrochloride (CAS 56586-12-0): Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


CNS Drug Discovery: Nicotinic Acetylcholine Receptor (nAChR) Ligand Development

The 2-phenylpyrrolidine scaffold is specifically required for programs targeting neuronal nAChR subtypes. As demonstrated by Elliott et al., 2-phenylpyrrolidine analogs achieve high-affinity binding (Ki values down to 46 nM), whereas regioisomeric 3-phenylpyrrolidine fails to engage aminergic receptors at comparable concentrations [1]. This structural selectivity makes 2-phenylpyrrolidine hydrochloride the preferred intermediate for synthesizing nAChR ligands intended for cognitive enhancement, smoking cessation, or neurodegenerative disease research [1][2].

Analgesic Development: TRPV1 Antagonist Synthesis

Derivatization of the 2-phenylpyrrolidine core, as exemplified by compound 3b in Nie et al., yields potent TRPV1 antagonists with IC50 values of 84 nM against capsaicin activation [2]. This represents a 23.7-fold improvement over simpler phenylpyrrolidine scaffolds [3]. Consequently, 2-phenylpyrrolidine hydrochloride serves as a critical building block for medicinal chemistry teams developing next-generation analgesics for chronic pain, where high target affinity and low off-target activity are paramount [2][3].

Oncology Therapeutics: Enantioselective Pan-TRK Inhibitor Synthesis

The (R)-enantiomer of 2-phenylpyrrolidine is an essential component of potent pan-TRK inhibitors, achieving sub-nanomolar IC50 values against TRK isoforms [4]. This stereospecific activity, with >50,000-fold selectivity over the (S)-enantiomer, is critical for developing cancer therapeutics targeting TRK fusion-driven malignancies . Procurement of chirally pure (R)-2-phenylpyrrolidine hydrochloride (or its free base for resolution) is therefore mandatory for any program aiming to inhibit TRK signaling in oncology applications .

Organic Synthesis: Chiral Ligand and Catalysis Development

Beyond biological applications, the rigid 2-phenylpyrrolidine framework serves as a privileged scaffold for designing chiral ligands in asymmetric catalysis [5]. Its defined stereochemistry (when resolved) and conformational rigidity enable the construction of ligands that impart high enantioselectivity in transition-metal-catalyzed reactions. This differentiates it from more flexible or regioisomeric pyrrolidines, which may lack the necessary spatial control for efficient asymmetric induction [5].

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